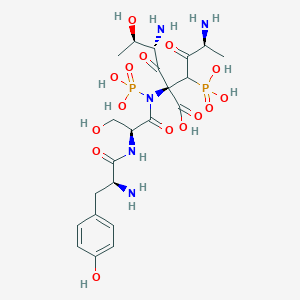![molecular formula C19H19ClN2O4 B234407 N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDP-9066, is a novel compound that has been developed for its potential therapeutic use in various diseases. The compound belongs to the benzodioxine family and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It may also inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to reduce fever in animal models of pyrexia. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anti-inflammatory and analgesic activities. It may be useful in the treatment of various inflammatory and painful conditions. However, one of the limitations of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could be the development of more effective formulations of the compound to improve its solubility and bioavailability. Another area of research could be the investigation of the compound's potential neuroprotective effects in human clinical trials. Additionally, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential applications in the treatment of other diseases such as cancer, diabetes, and cardiovascular disease, which could be explored in future studies.
Métodos De Síntesis
The synthesis of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The starting material is 3-chloro-4-nitroaniline, which is reacted with butyric anhydride to form N-(4-butyrylamino)-3-chloro-4-nitroaniline. This intermediate is then reduced using palladium on carbon to obtain N-(4-butyrylamino)-3-chloroaniline. Finally, the benzodioxine ring is formed by reacting N-(4-butyrylamino)-3-chloroaniline with phthalic anhydride in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C19H19ClN2O4 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N-[4-(butanoylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-2-3-18(23)22-15-6-5-13(11-14(15)20)21-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
HRTGFNCFUGJCSS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)